4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex aromatic aldehydes with multiple substituents. The compound is officially designated as this compound, reflecting the positional arrangement of functional groups on the benzene ring relative to the aldehyde functionality. The Chemical Abstracts Service registry number 348618-75-7 provides unambiguous identification in chemical databases and literature searches. This systematic identifier facilitates precise communication within the scientific community and ensures accurate referencing across various chemical information systems.
The molecular formula C₁₀H₁₀ClNO₅ indicates the presence of ten carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and five oxygen atoms. The systematic naming convention begins with the benzaldehyde parent structure, followed by positional descriptors for each substituent group. The 2-nitro position indicates the nitro group is ortho to the aldehyde function, while the 4-(2-chloroethoxy) designation specifies the para position relative to the aldehyde bears the chloroethoxy substituent. The 5-methoxy nomenclature identifies the methoxy group position as meta to the aldehyde functionality.
Additional systematic identifiers include various database-specific codes that facilitate cross-referencing and chemical information retrieval. The compound exhibits characteristic features of substituted benzaldehydes, with the electron-withdrawing nitro group and electron-donating methoxy group creating distinct electronic environments within the molecule. The chloroethoxy side chain introduces additional complexity through its potential for further chemical modifications and reactions.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features of substituted aromatic aldehydes with significant conformational flexibility in the side chain regions. The benzene ring maintains its planar geometry, while the aldehyde carbonyl group adopts a coplanar arrangement with the aromatic system due to conjugation effects. The nitro group at the 2-position creates steric interactions with adjacent substituents, influencing the overall molecular conformation and electronic distribution patterns.
The chloroethoxy substituent at the 4-position introduces conformational complexity through rotation around the carbon-oxygen bond connecting the side chain to the aromatic ring. This rotational freedom allows multiple conformational states, with the preferred conformations determined by steric interactions between the chloroethyl group and neighboring substituents. The methoxy group at the 5-position adopts a relatively fixed orientation due to its smaller size and reduced steric demands compared to the bulkier chloroethoxy chain.
Computational studies suggest that the molecule adopts conformations that minimize steric clashes while maximizing favorable electronic interactions. The nitro group orientation is influenced by both steric factors and electronic effects from the adjacent aldehyde functionality. The molecular weight of 259.64 grams per mole reflects the substantial size of this substituted benzaldehyde derivative. The density of 1.374 grams per cubic centimeter indicates a relatively compact molecular packing in the solid state.
Crystallographic Data and X-ray Diffraction Studies
Limited crystallographic data is available for this compound in the current literature, though related compounds in the same structural family have been subjected to detailed X-ray diffraction analysis. Systematic X-ray diffraction studies of similar nitrobenzaldehyde derivatives provide insights into the expected crystal packing patterns and intermolecular interactions for this compound class. The crystallographic characterization of related structures reveals typical aromatic stacking interactions and hydrogen bonding patterns that likely occur in the crystal structure of this compound.
The molecular packing in crystalline forms of substituted nitrobenzaldehydes typically involves intermolecular hydrogen bonding through the aldehyde carbonyl oxygen and various donor groups. The presence of multiple electron-withdrawing and electron-donating substituents creates complex electronic environments that influence crystal packing arrangements. Standard X-ray diffraction powder patterns for related compounds demonstrate characteristic peak positions and intensities that can be used for phase identification and structural confirmation.
Crystallographic studies of analogous compounds show that the nitro group orientation and aldehyde conformation significantly influence the overall crystal structure and stability. The chloroethoxy side chain likely participates in weak intermolecular interactions that contribute to crystal cohesion and thermal stability properties. Systematic crystallographic investigations would provide valuable information about the three-dimensional arrangement of molecules in the solid state and their intermolecular interaction patterns.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Raman, Ultraviolet-Visible)
Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess molecular purity. Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular framework and substituent environments through characteristic chemical shifts and coupling patterns. The aldehyde proton typically appears as a distinctive singlet in the downfield region, while the aromatic protons exhibit characteristic splitting patterns based on their electronic environments and coupling relationships.
Infrared spectroscopy reveals characteristic absorption bands that serve as molecular fingerprints for functional group identification. The carbonyl stretch of the aldehyde group appears as an intense band around 1700 reciprocal centimeters, while the nitro group exhibits characteristic symmetric and antisymmetric stretching vibrations. The methoxy group contributes characteristic carbon-hydrogen and carbon-oxygen stretching modes, while the chloroethoxy substituent displays unique vibrational signatures that distinguish it from other alkoxy groups.
| Spectroscopic Technique | Key Characteristics | Typical Values |
|---|---|---|
| Nuclear Magnetic Resonance | Aldehyde proton chemical shift | 9-10 parts per million |
| Nuclear Magnetic Resonance | Aromatic proton region | 7-8 parts per million |
| Infrared | Carbonyl stretch | ~1700 reciprocal centimeters |
| Infrared | Nitro group stretches | 1500-1350 reciprocal centimeters |
| Ultraviolet-Visible | π-π* transition | 250-300 nanometers |
Mass spectrometry techniques complement Nuclear Magnetic Resonance and infrared analyses by providing molecular weight confirmation and fragmentation pattern information. The molecular ion peak at mass-to-charge ratio 259 confirms the expected molecular weight, while characteristic fragmentation patterns reveal information about the stability and bonding patterns of various substituent groups. Ultraviolet-visible spectroscopy demonstrates characteristic absorption patterns related to the extended conjugation between the aromatic ring, aldehyde group, and nitro substituent, with absorption maxima typically observed in the 250-300 nanometer region depending on solvent effects and substituent interactions.
Properties
IUPAC Name |
4-(2-chloroethoxy)-5-methoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c1-16-9-4-7(6-13)8(12(14)15)5-10(9)17-3-2-11/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMWLBHKAMOOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620765 | |
| Record name | 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348618-75-7 | |
| Record name | 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthetic Procedures
Synthesis of 4-Hydroxy-5-methoxybenzaldehyde
Demethylation of 4,5-Dimethoxybenzaldehyde
Treatment of 4,5-dimethoxybenzaldehyde with hydrobromic acid (48% in H2O) at reflux selectively cleaves the methyl ether at position 4, yielding 4-hydroxy-5-methoxybenzaldehyde. Typical conditions involve 6 hours at 110°C, achieving yields of 78–85% after recrystallization from ethyl acetate.
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 110°C |
| Reaction Time | 6 hours |
| Yield | 78–85% |
| Purification | Ethyl acetate recrystallization |
Regioselective Nitration
Nitration of 4-Hydroxy-5-methoxybenzaldehyde
Using a mixed acid system (HNO3/H2SO4, 1:3 v/v) at 0–5°C for 2 hours, nitration occurs predominantly at position 2, driven by the hydroxyl group’s ortho-directing effect. The reaction mixture is quenched in ice water, and the product is extracted with dichloromethane, yielding 2-nitro-4-hydroxy-5-methoxybenzaldehyde as a yellow crystalline solid (62–68% yield).
Optimization Insights
- Lower temperatures (0–5°C) minimize di-nitration byproducts.
- Excess nitric acid (>1.2 equiv) reduces reaction time but increases oxidative degradation of the aldehyde.
Williamson Etherification with 2-Chloroethyl Chloride
Alkylation Conditions
A mixture of 2-nitro-4-hydroxy-5-methoxybenzaldehyde (1.0 equiv), 2-chloroethyl chloride (1.5 equiv), and potassium carbonate (2.0 equiv) in anhydrous dimethylformamide (DMF) is stirred at 80°C for 12 hours. The reaction is monitored by TLC (hexane/ethyl acetate, 7:3), and the product is isolated via column chromatography (silica gel, hexane/ethyl acetate gradient), affording 4-(2-chloroethoxy)-5-methoxy-2-nitrobenzaldehyde in 54–60% yield.
Critical Parameters
| Variable | Optimal Range |
|---|---|
| Solvent | Anhydrous DMF |
| Base | K2CO3 (2.0 equiv) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
Alternative Methodologies and Comparative Analysis
Mitsunobu Etherification
Employing triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.2 equiv) in tetrahydrofuran (THF) at 0°C to room temperature enables ether formation without requiring pre-formed alkoxide intermediates. This method improves yields to 68–72% but incurs higher costs due to reagent expenses.
Ullmann-Type Coupling
Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) catalyze the coupling of 2-nitro-4-iodo-5-methoxybenzaldehyde with 2-chloroethanol in dimethyl sulfoxide (DMSO) at 120°C. While effective, this route necessitates synthesis of the aryl iodide precursor, adding two synthetic steps.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClNO5 |
| Molecular Weight | 259.643 g/mol |
| Density | 1.374 g/cm³ |
| Boiling Point | 452.1°C at 760 mmHg |
| Flash Point | 227.2°C |
Challenges and Optimization Opportunities
Industrial-Scale Considerations
Continuous Flow Nitration
Adopting microreactor technology for the nitration step improves heat dissipation, reduces reaction time to 30 minutes, and increases throughput by 40% compared to batch processes.
Catalytic Recycling
Immobilized base catalysts (e.g., polystyrene-supported K2CO3) enable reagent recovery and reuse across five reaction cycles without significant activity loss, lowering production costs by 35%.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in dimethylformamide.
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Various substituted benzaldehydes.
Reduction: 4-(2-Chloroethoxy)-5-methoxy-2-aminobenzaldehyde.
Oxidation: 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzoic acid.
Scientific Research Applications
4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the synthesis of materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to various biological activities. The chloroethoxy group can participate in nucleophilic substitution reactions, modifying the compound’s interaction with molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde with structurally related nitrobenzaldehyde derivatives:
Biological Activity
4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzaldehyde core with a chloroethoxy group, a methoxy group, and a nitro group. These functional groups contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂O₃ |
| Molecular Weight | 256.68 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The nitro group may undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The chloroethoxy group can engage in nucleophilic substitution reactions, potentially leading to covalent modifications of target proteins, thereby modulating their function.
Antioxidant Activity
Research has shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, in the DPPH assay, certain derivatives demonstrated IC50 values indicating their effectiveness in scavenging free radicals . Although specific data for this compound is limited, the presence of the methoxy and nitro groups suggests potential antioxidant activity.
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes:
- α-Amylase and α-Glucosidase : These enzymes are crucial in carbohydrate metabolism. Inhibitors of these enzymes are often explored for their potential in managing diabetes. Preliminary studies suggest that related compounds may inhibit these enzymes effectively .
- Acetylcholinesterase (AChE) : AChE inhibitors are vital for treating neurodegenerative diseases like Alzheimer's. The structural features of this compound may contribute to its potential as an AChE inhibitor .
Antimicrobial Activity
Preliminary evaluations indicate that compounds with similar structures possess antimicrobial properties against various bacterial strains. The presence of the nitro group is often associated with enhanced antibacterial activity due to its ability to interfere with bacterial DNA synthesis .
Case Study 1: Antioxidant Potential
In a study assessing the antioxidant capacity of nitro-substituted benzaldehydes, it was found that compounds with similar structures exhibited promising results in scavenging free radicals. The study utilized several assays, including DPPH and ABTS, confirming the potential of such compounds as antioxidants .
Case Study 2: Enzyme Inhibition
A recent investigation into the enzyme inhibition profiles of various derivatives showed that certain modifications to the benzaldehyde structure significantly enhanced inhibitory activity against α-glucosidase and AChE. This suggests that this compound could be a candidate for further development as an antidiabetic or neuroprotective agent .
Q & A
Q. What are the optimal synthetic routes for 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde, considering competing substitution reactions?
Methodological Answer: The synthesis involves sequential functionalization of the benzaldehyde core. A common approach is:
Nitro Group Introduction : Nitration of a methoxy-substituted benzaldehyde precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.
Chloroethoxy Installation : Nucleophilic substitution of a hydroxyl or halogen group with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF). Competing side reactions, such as elimination of the chloro group, can be minimized by maintaining anhydrous conditions and low temperatures (0–25°C) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to polar byproducts.
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to detect intermediates.
- Optimize stoichiometry to suppress cross-reactivity between nitro and chloroethoxy groups.
Q. What spectroscopic techniques are most effective for characterizing structural and electronic features of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The aldehyde proton (~10 ppm) and nitro group deshielding effects are diagnostic .
- FT-IR : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and ether (C-O-C ~1250 cm⁻¹) groups.
- UV-Vis : Analyze π→π* transitions of the nitrobenzaldehyde moiety (λmax ~300–350 nm) to assess conjugation effects.
- MS (EI/ESI) : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or NO₂ groups) validate the structure .
Q. How can researchers ensure the stability of this compound during storage and handling?
Methodological Answer:
- Storage : Protect from light and moisture in amber glass vials at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the chloroethoxy group.
- Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid aldehyde oxidation.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 1 week) with HPLC monitoring can identify decomposition pathways (e.g., nitro group reduction) .
Advanced Research Questions
Q. How do computational methods predict the reactivity of nitro and chloroethoxy groups in nucleophilic substitution or reduction reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the chloroethoxy group’s Cl atom has high electrophilicity (f⁻ ~0.15), favoring SN2 displacement .
- Reaction Pathway Modeling : Simulate transition states for nitro group reduction (e.g., catalytic hydrogenation vs. Zn/HCl). The nitro group’s electron-withdrawing effect increases the aldehyde’s electrophilicity, complicating selective reductions .
- Solvent Effects : COSMO-RS simulations predict solubility and solvation effects in polar aprotic solvents (e.g., DMF vs. THF).
Q. What strategies resolve contradictions in reported biological activities of structurally similar nitrobenzaldehyde derivatives?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HeLa vs. HEK293) and incubation time .
- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., chloroethoxy position) with target binding (e.g., kinase inhibition).
- Counter-Screening : Test compounds against off-target proteins (e.g., cytochrome P450 enzymes) to identify false positives .
Q. How can researchers design experiments to study the compound’s role in multi-step organic syntheses (e.g., as a building block for heterocycles)?
Methodological Answer:
- Retrosynthetic Analysis : Target applications (e.g., benzothiazole derivatives) require coupling the aldehyde with thioamide precursors via condensation.
- Kinetic Studies : Monitor imine formation rates (UV-Vis at 250–300 nm) to optimize pH and temperature.
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to trap water during heterocyclization .
Q. What experimental and computational approaches elucidate degradation pathways under oxidative or photolytic conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to H₂O₂ (oxidative) or UV light (photolytic) and analyze products via LC-MS/MS. Nitro group reduction to amine and aldehyde oxidation to carboxylic acid are common pathways .
- TD-DFT Calculations : Predict excited-state behavior under UV irradiation, identifying bond cleavage risks (e.g., C-Cl bond dissociation energy ~70 kcal/mol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
